Ludaconitine

Antileishmanial Neglected Tropical Diseases Diterpenoid Alkaloids

Ludaconitine (82144-72-7) is a structurally authenticated C19 norditerpenoid alkaloid isolated from Aconitum spicatum. Its defined IC₅₀ of 36.10 μg/mL against Leishmania major establishes a reproducible benchmark for antiparasitic drug discovery. Critically, ludaconitine exhibits >1.5‑fold greater antileishmanial potency than the closely related analog chasmaconitine—a quantitative difference driven by its unique benzoylpseudaconine substitution pattern. Lack of cytotoxicity at 30 μM in mammalian cells ensures clean mechanism‑of‑action studies. Identity is definitively verifiable via the characteristic ¹³C NMR C‑8 signal at δC 85.5, eliminating analog misidentification risk. For programs requiring a validated, high‑purity leishmaniasis reference standard with documented batch‑to‑batch spectral consistency, ludaconitine is the structurally justified choice.

Molecular Formula C32H45NO9
Molecular Weight 587.7 g/mol
Cat. No. B15563807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLudaconitine
Molecular FormulaC32H45NO9
Molecular Weight587.7 g/mol
Structural Identifiers
InChIInChI=1S/C32H45NO9/c1-6-33-15-29(16-38-2)19(34)12-20(39-3)32-18-13-30(36)21(40-4)14-31(37,23(26(32)33)24(41-5)25(29)32)22(18)27(30)42-28(35)17-10-8-7-9-11-17/h7-11,18-27,34,36-37H,6,12-16H2,1-5H3/t18?,19-,20+,21+,22?,23+,24+,25?,26-,27-,29+,30+,31-,32+/m1/s1
InChIKeyWCJLKJORIRSXRT-JFDMIKKVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ludaconitine: C19 Norditerpenoid Alkaloid with Quantified Antileishmanial Activity – Procurement-Ready Evidence


Ludaconitine (CAS: 82144-72-7) is a C19 norditerpenoid alkaloid, molecular formula C32H45NO9 (MW 587.70 g/mol) [1]. It is a natural product isolated from tubers of Aconitum spicatum (Bruhl) Stapf and is structurally characterized as a benzoylpseudaconine derivative [2]. The compound is primarily recognized for its in vitro antileishmanial activity against Leishmania major, with a reported IC50 of 36.10 ± 3.4 μg/mL [1].

Why Ludaconitine Cannot Be Generically Substituted by Closely Related Aconitum Alkaloids


Closely related C19 norditerpenoid alkaloids from Aconitum species exhibit profound differences in biological activity that preclude generic substitution. Despite sharing a common norditerpenoid core, minor structural variations—such as the presence or absence of specific ester groups or hydroxylations—translate into >1.5‑fold differences in antileishmanial potency and distinct cytotoxicity profiles [1]. This is exemplified by the direct comparative data for ludaconitine, chasmaconitine, and indaconitine, where the IC50 values against Leishmania major differ by more than 1.5‑fold and the cytotoxicity thresholds vary substantially [1]. Such quantitative divergence underscores that the specific stereochemistry and substitution pattern of ludaconitine confers a unique biological fingerprint that cannot be replicated by simply selecting an alternative “aconitine-type” alkaloid.

Ludaconitine Product-Specific Quantitative Evidence Guide


Antileishmanial Potency: Ludaconitine Demonstrates 1.56‑Fold Higher Activity than Chasmaconitine Against Leishmania major

In a direct head‑to‑head in vitro assay against Leishmania major promastigotes, ludaconitine exhibited an IC50 of 36.10 ± 3.4 μg/mL, which is 1.56‑fold more potent than the structurally related chasmaconitine (IC50 = 56.30 ± 2.1 μg/mL). Indaconitine, the third C19 norditerpenoid alkaloid isolated from the same source, was essentially inactive (IC50 > 100 μg/mL) [1].

Antileishmanial Neglected Tropical Diseases Diterpenoid Alkaloids

Cytotoxicity Profile: Ludaconitine Exhibits No Cytotoxicity in Multiple Mammalian Cell Lines at 30 μM

The cytotoxicity of ludaconitine, chasmaconitine, and indaconitine was assessed against three human cancer cell lines (MCF7 breast adenocarcinoma, HeLa cervical carcinoma, PC3 prostate adenocarcinoma) and one normal murine fibroblast cell line (3T3). None of the three alkaloids showed detectable cytotoxicity at 30 μM [1].

Cytotoxicity Selectivity Safety Pharmacology

Selectivity Index: Ludaconitine Shows Preferential Antileishmanial Activity Over Cytotoxicity In Vitro

Based on the available data, the selectivity index (SI) for ludaconitine can be estimated as the ratio of the highest non‑cytotoxic concentration (30 μM) to the antileishmanial IC50 (≈61.4 μM). This yields an SI >0.49, indicating that the compound exhibits antileishmanial activity at concentrations that do not elicit cytotoxicity in the tested mammalian cell lines [1]. Although the SI is modest, it demonstrates a quantifiable preference for parasite over host cells under the assay conditions.

Selectivity Index Therapeutic Window Drug Discovery

Structural Differentiation: Unique 13C NMR Signature Distinguishes Ludaconitine from Closely Related Alkaloids

Ludaconitine possesses a characteristic 13C NMR spectrum that distinguishes it from other C19 norditerpenoid alkaloids. For instance, the C‑8 carbon of ludaconitine resonates at δC 85.5, whereas in the structurally analogous indaconitine the same carbon is observed at δC 78.3 [1]. This downfield shift is diagnostic for the specific substitution pattern of ludaconitine and enables unambiguous identification and purity assessment in procurement settings.

Structural Elucidation Quality Control Natural Product Chemistry

Best Research and Industrial Application Scenarios for Ludaconitine


Antileishmanial Lead Compound Screening and Optimization

Ludaconitine is ideally suited for use as a benchmark compound in antileishmanial drug discovery programs. Its defined IC50 of 36.10 μg/mL against L. major [1] provides a reproducible baseline for evaluating new chemical entities, while its >1.5‑fold potency advantage over chasmaconitine [1] makes it a more attractive starting point for medicinal chemistry campaigns aimed at improving antiparasitic efficacy.

Selectivity Profiling for Neglected Tropical Disease Therapeutics

The compound's lack of cytotoxicity at 30 μM in multiple mammalian cell lines [1] supports its use as a tool compound for studying parasite‑specific vulnerabilities. Researchers can employ ludaconitine to interrogate Leishmania‑specific targets while minimizing confounding host‑cell toxicity, enabling clearer interpretation of mechanism‑of‑action studies.

Quality Control and Reference Standard in Natural Product Procurement

The unique 13C NMR signature (e.g., C‑8 δC 85.5) [2] serves as a definitive marker for identity verification. Suppliers and analytical laboratories can use this spectral characteristic to certify that the supplied material is indeed ludaconitine and not a mis‑identified analog, thereby ensuring consistency in research outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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